

4-Chloro-8-(trifluoromethoxy)quinoline molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-8-(trifluoromethoxy)quinoline
Cat. No.:	B1416549

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of **4-Chloro-8-(trifluoromethoxy)quinoline**

Executive Summary

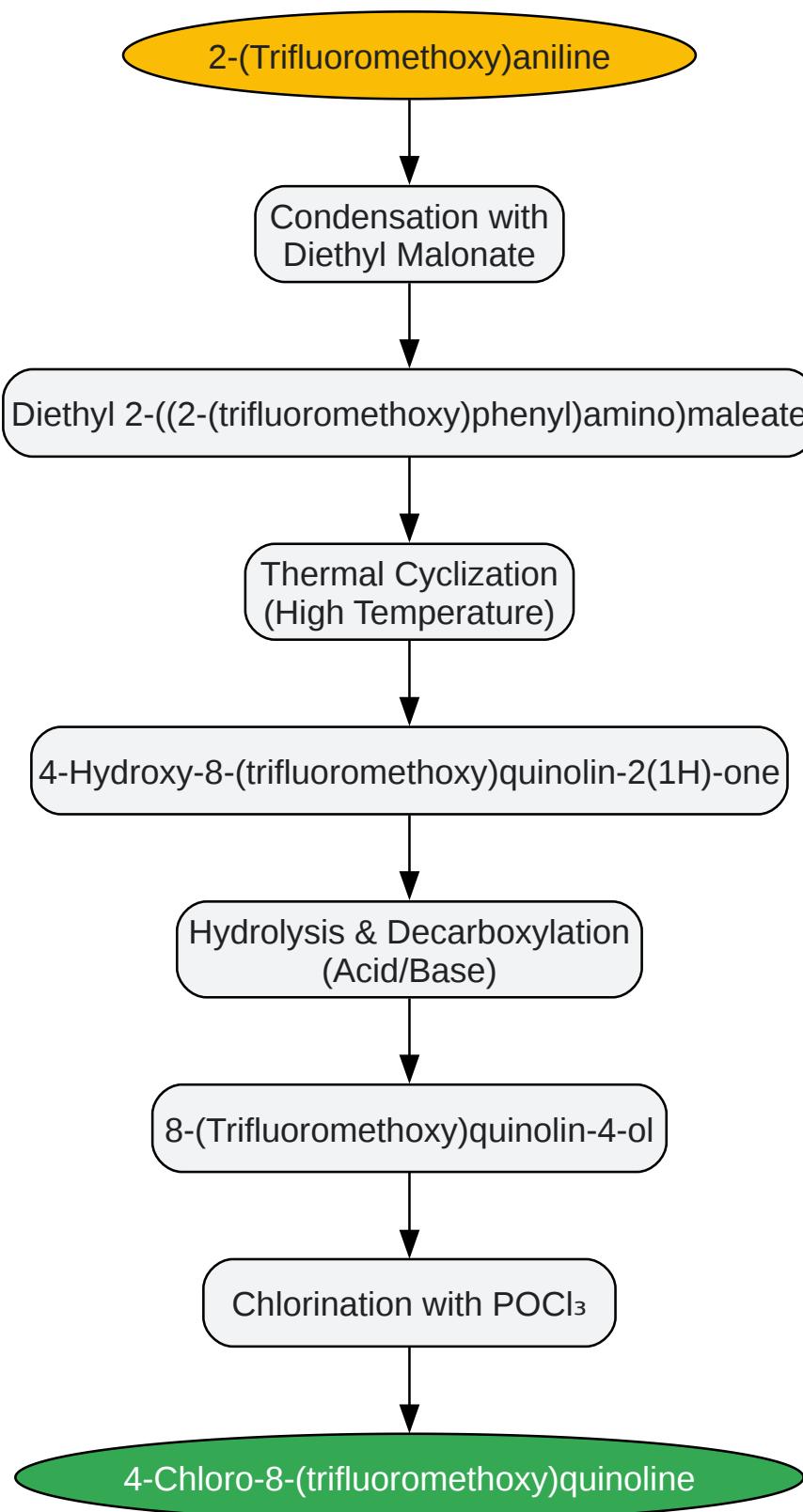
4-Chloro-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a versatile quinoline core, a reactive chlorine atom at the 4-position, and a trifluoromethoxy group at the 8-position, makes it a highly valuable building block for the synthesis of novel compounds. The chlorine atom serves as a key synthetic handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Concurrently, the trifluoromethoxy substituent is a powerful modulator of physicochemical properties, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, a plausible synthetic pathway with mechanistic insights, detailed protocols for its spectroscopic characterization, and a discussion of its reactivity and potential applications in drug development.

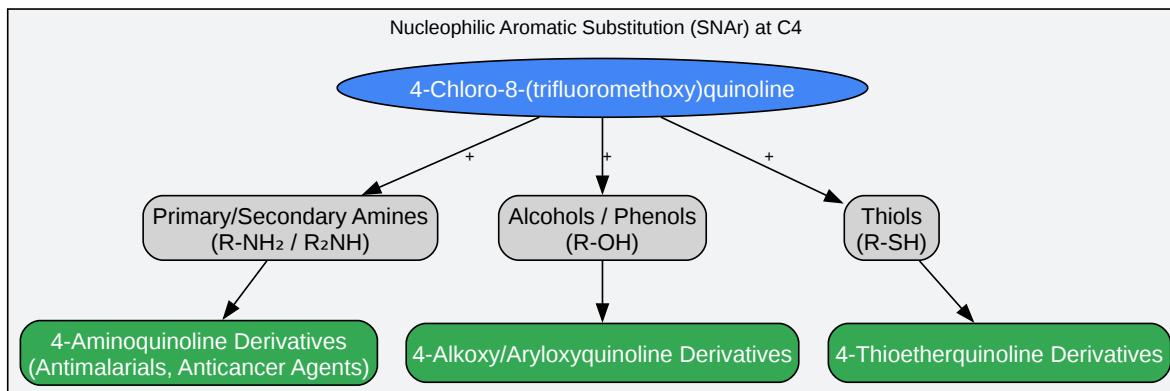
Introduction to the Quinoline Scaffold and the Subject Compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.^{[1][2]} This heterocyclic motif is central to a wide array of FDA-approved drugs, demonstrating efficacy in treating malaria, cancer, and various infectious diseases.^{[3][4]} The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic profiles.^[2]

4-Chloro-8-(trifluoromethoxy)quinoline (CAS No: 40516-42-5) emerges as a particularly strategic intermediate.^[5] Its structure is defined by three key features:

- The Quinoline Core: Provides a rigid, aromatic framework known to interact with numerous biological targets.
- The 4-Chloro Group: Activates the C4 position for nucleophilic aromatic substitution (SNAr), serving as an exceptionally effective leaving group. This allows for the straightforward synthesis of 4-aminoquinolines, 4-alkoxyquinolines, and other derivatives.^[6]
- The 8-Trifluoromethoxy (-OCF₃) Group: This substituent significantly influences the molecule's electronic and physical properties. It is a strong electron-withdrawing group and is often used as a bioisostere for other functionalities to improve metabolic stability and membrane permeability in drug candidates.


This combination of a stable core, a reactive handle, and a property-modulating group makes this compound a powerful tool for researchers aiming to develop novel therapeutics.


Physicochemical Properties and Molecular Structure

A precise understanding of the compound's physical and structural properties is fundamental for its application in synthesis and material design.

Property	Value	Reference
CAS Number	40516-42-5	[5]
Molecular Formula	C ₁₀ H ₅ ClF ₃ NO	[5]
Molecular Weight	247.60 g/mol	[5]
Purity	≥95% (typical)	[5]
Storage Conditions	Inert atmosphere, 2-8°C	[5]

The molecule consists of a planar quinoline ring system. The trifluoromethoxy group at the 8-position and the chlorine atom at the 4-position introduce significant electronic perturbations, influencing the reactivity and spectroscopic signature of the entire scaffold.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. 4-Chloro-8-(trifluoromethoxy)quinoline - Lead Sciences [lead-sciences.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-Chloro-8-(trifluoromethoxy)quinoline molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1416549#4-chloro-8-trifluoromethoxy-quinoline-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com